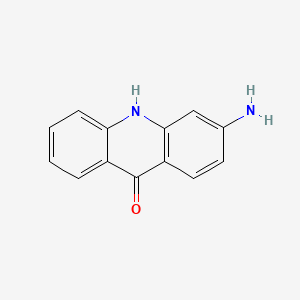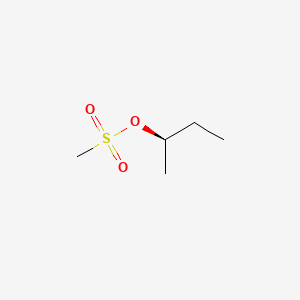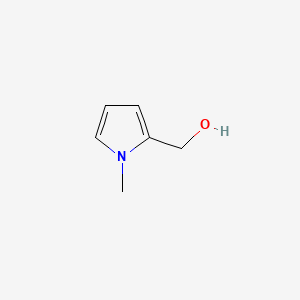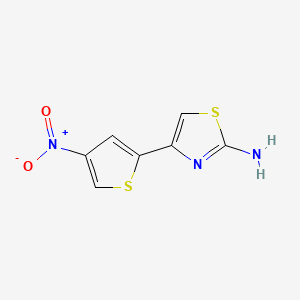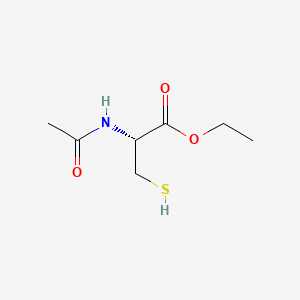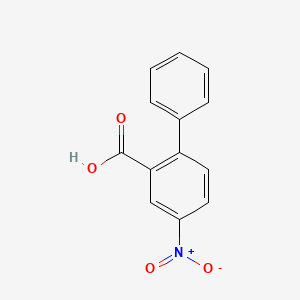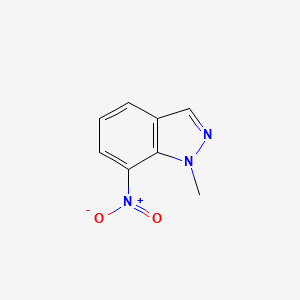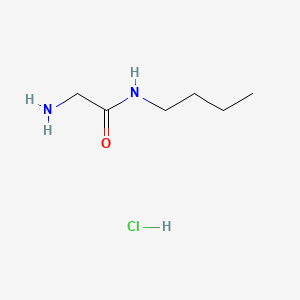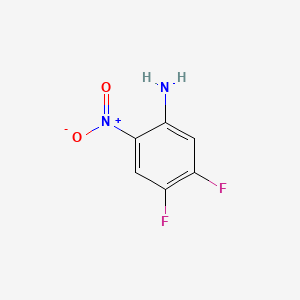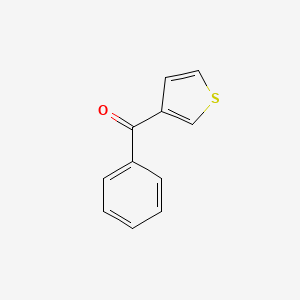
3-苯甲酰噻吩
描述
3-Benzoylthiophene is a chemical compound that belongs to the family of benzothiophenes, which are heterocyclic constituents of important molecules relevant to various fields, including medicine and materials science. These compounds are characterized by a fused benzene and thiophene ring system, with the benzoyl group attached at the third position of the thiophene ring. The presence of the benzoyl group can significantly influence the electronic properties and reactivity of the thiophene ring, making 3-benzoylthiophene an interesting target for synthesis and study in various applications, such as organic semiconductors and pharmaceuticals .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 3-benzoylthiophene, has been explored through various methods. One approach involves the regioselective functionalization of benzothiophenes, where the C3 position is targeted for the introduction of different substituents, including benzoyl groups. This can be achieved using benzothiophene S-oxides as precursors, which allow for the direct conversion of carbon-hydrogen bonds into carbon-carbon bonds under metal-free and mild conditions . Another method includes the palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes to form benzo[b]thiophenes, which can be further functionalized to introduce the benzoyl group at the desired position . Additionally, ortho-lithiation-halocyclization strategies have been employed to synthesize halogenated benzothiophenes that can be further functionalized to obtain 3-benzoylthiophene derivatives .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives, including those similar to 3-benzoylthiophene, has been characterized by single-crystal X-ray analysis. These compounds typically exhibit planar molecular structures, which are important for their electronic properties and their potential use in organic electronics. The planarity of the molecule can facilitate strong intermolecular interactions and close packing in the solid state, which is beneficial for charge transport in organic semiconductors .
Chemical Reactions Analysis
Benzothiophenes, including 3-benzoylthiophene derivatives, can undergo various chemical reactions that are useful for further functionalization or for the synthesis of complex molecules. For instance, the palladium-catalyzed intramolecular arene-alkene coupling has been used to synthesize substituted benzo[b]thiophenes, which can be a step towards the synthesis of 3-benzoylthiophene derivatives . Additionally, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been reported using aromatic nucleophilic substitution reactions and Heck-type coupling, which could be adapted for the synthesis of 3-benzoylthiophene .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planarity and conjugation within the benzothiophene core contribute to their electronic properties, which are crucial for applications in organic electronics. For example, benzothiophene derivatives have been tested as molecular semiconductors in organic field-effect transistors (OFETs), showing high field-effect mobility and good on/off current ratios . The physicochemical properties of these compounds, such as redox potentials and absorption spectra, can be studied using cyclic voltammetry (CV) and UV-vis spectroscopy, providing insights into their electronic structure and potential use in optoelectronic devices .
科学研究应用
光化学反应性研究
3-苯甲酰噻吩的光化学反应性,特别是相邻甲基对其激发态反应性的影响,已得到广泛研究 . 这种化合物对于理解芳香酮的光化学行为至关重要,而芳香酮在光刻胶和光动力疗法药物的开发中起着关键作用。
有机硫化合物的合成
该化合物作为一步合成多种3-取代苯并噻吩的前体 . 这些有机硫化合物在药物和材料化学中有着广泛的应用,为合成像司他康唑和拉洛昔芬等复杂分子提供了途径。
抗氧化能力评估
3-苯甲酰噻吩衍生物表现出显著的抗氧化能力,甚至超过了特罗洛克斯等已知的抗氧化剂 . 这种特性对于开发新型抗氧化剂至关重要,这些抗氧化剂可用于食品保存和药物中以对抗氧化应激。
作用机制
Target of Action
3-Benzoylthiophene has been reported to act as an allosteric enhancer at the A1 adenosine receptor (A1AR) . The A1AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiac rhythm, and renal function .
Mode of Action
The mode of action of 3-Benzoylthiophene involves its interaction with the A1AR. It acts as an allosteric enhancer, modulating the activity of the orthosteric agonist . This interaction is consistent with a ternary complex model involving recognition of a single extracellular allosteric site . When allowed access to the intracellular milieu, 3-Benzoylthiophene has a secondary action as a direct G protein inhibitor .
Biochemical Pathways
The A1AR is primarily inhibitory in the regulation of adenylyl cyclase activity, reducing cyclic AMP levels . The interaction of 3-Benzoylthiophene with the A1AR can therefore modulate these biochemical pathways. Moreover, 3-Benzoylthiophene can signal as an allosteric agonist in its own right but shows bias toward certain pathways relative to the orthosteric agonist .
Pharmacokinetics
Its ability to interact with both extracellular and intracellular sites on the a1ar suggests it may have good cell permeability .
Result of Action
The result of 3-Benzoylthiophene’s action is the modulation of A1AR activity, which can have various downstream effects depending on the physiological context. For example, it can enhance the response of the A1AR to its orthosteric agonist . It can also inhibit G protein activity when it has access to the intracellular environment .
Action Environment
The action of 3-Benzoylthiophene can be influenced by various environmental factors. For instance, its photochemical reactivity has been studied upon irradiation in the presence of isobutylene . The resulting products are thermally unstable, suggesting that temperature could influence its stability and efficacy
安全和危害
生化分析
Biochemical Properties
3-Benzoylthiophene plays a significant role in biochemical reactions, particularly as an allosteric enhancer of the adenosine A1 receptor. It interacts with enzymes and proteins involved in cellular signaling pathways. For instance, 3-Benzoylthiophene has been shown to modulate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese hamster ovary cells . This interaction suggests that 3-Benzoylthiophene can influence signal transduction pathways, potentially affecting various cellular responses.
Cellular Effects
The effects of 3-Benzoylthiophene on cellular processes are profound. It has been reported to act as an allosteric enhancer of the adenosine A1 receptor, which plays a crucial role in regulating cellular metabolism and gene expression . By modulating the activity of this receptor, 3-Benzoylthiophene can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. Additionally, it has been observed to affect the phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 3-Benzoylthiophene exerts its effects through binding interactions with biomolecules. It acts as an allosteric modulator of the adenosine A1 receptor, enhancing the receptor’s response to its natural ligand . This modulation involves changes in the receptor’s conformation, leading to altered signaling pathways. Furthermore, 3-Benzoylthiophene has been shown to inhibit or activate specific enzymes, thereby influencing cellular processes such as gene expression and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzoylthiophene have been studied over time to understand its stability and degradation. Studies have shown that 3-Benzoylthiophene remains stable under various conditions, maintaining its biochemical activity . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in modulating receptor activity and influencing cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Benzoylthiophene vary with different dosages in animal models. At lower doses, it has been observed to enhance receptor activity without causing significant adverse effects . At higher doses, 3-Benzoylthiophene can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-Benzoylthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It has been shown to influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolic intermediates, impacting cellular energy balance.
Transport and Distribution
Within cells and tissues, 3-Benzoylthiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its affinity for certain cellular compartments, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 3-Benzoylthiophene is crucial for its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct 3-Benzoylthiophene to its sites of action. The compound’s presence in these compartments allows it to interact with key biomolecules, influencing cellular processes and signaling pathways .
属性
IUPAC Name |
phenyl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJGEQZTCYQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289991 | |
| Record name | 3-BENZOYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6453-99-2 | |
| Record name | Phenyl-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6453-99-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BENZOYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



